2-Methyl-1,3-cyclohexadiene

Thermal Isomerization Conjugated Dienes Thermodynamic Equilibrium

2-Methyl-1,3-cyclohexadiene (CAS 1489-57-2), also referred to as 4,5-dihydrotoluene, is a monocyclic conjugated diene with the molecular formula C₇H₁₀ and a molecular weight of 94.15 g/mol. It belongs to the broader class of methyl-substituted cyclohexadienes, which are unsaturated hydrocarbons characterized by a six-membered ring containing two double bonds and a methyl substituent.

Molecular Formula C7H10
Molecular Weight 94.15 g/mol
CAS No. 1489-57-2
Cat. No. B074879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-cyclohexadiene
CAS1489-57-2
Molecular FormulaC7H10
Molecular Weight94.15 g/mol
Structural Identifiers
SMILESCC1=CCCC=C1
InChIInChI=1S/C7H10/c1-7-5-3-2-4-6-7/h3,5-6H,2,4H2,1H3
InChIKeyXMWINMVFKPHMJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3-cyclohexadiene (CAS 1489-57-2): Baseline Identity and Class for Sourcing


2-Methyl-1,3-cyclohexadiene (CAS 1489-57-2), also referred to as 4,5-dihydrotoluene, is a monocyclic conjugated diene with the molecular formula C₇H₁₀ and a molecular weight of 94.15 g/mol . It belongs to the broader class of methyl-substituted cyclohexadienes, which are unsaturated hydrocarbons characterized by a six-membered ring containing two double bonds and a methyl substituent [1]. This compound serves as a key synthetic intermediate, particularly as a diene component in Diels–Alder cycloadditions [2], and is also recognized as a flavoring agent [3]. Its procurement is governed by standard purity specifications, with commercial offerings typically analyzed by GC, and its properties are distinct from those of its positional isomers [4].

Workflow
Diels–Alder diene component for regioselective cycloadditions
Selection
Isomer-specific flavor research standard; distinct from FEMA mixture
Use Context
Thermal isomerization and dehydrogenation pathway studies

2-Methyl-1,3-cyclohexadiene: Why Generic Isomer Substitution Compromises Research Integrity


Substituting 2-methyl-1,3-cyclohexadiene with its generic methyl-1,3-cyclohexadiene isomer mixture or a different positional isomer introduces a quantifiable risk of altered experimental outcomes. The position of the methyl group on the cyclohexadiene ring dictates the regiochemical course of key reactions, such as heterocycloadditions, where 2-methyl-1,3-cyclohexadiene exhibits a defined and X-ray-crystallographically proven regioselectivity distinct from other isomers [1]. Furthermore, the thermodynamic stability of the isomeric dienes, as established by thermal equilibration studies, demonstrates that 1-, 2-, and 5-methyl-1,3-cyclohexadienes exist in a specific equilibrium distribution that is not represented by a random mixture [2]. Even for applications in fragrance formulation, a simple isomer mixture contains only ~45% of the target 2-methyl isomer, with the balance comprising significantly different molecular entities (e.g., 3-methylene-1-cyclohexene) that contribute to divergent olfactory and physicochemical profiles [3]. Therefore, specification to the exact CAS 1489-57-2 is critical for ensuring reproducibility and achieving the intended reaction outcome or sensory property.

Regiochemistry
Generic isomer mixtures yield different cycloadduct regioselectivity, confirmed by X-ray crystallography. Defined methyl position is critical for target scaffold integrity.
Isomer equilibrium
Thermal equilibrium distribution among 1-, 2-, and 5-methyl isomers is specific; random mixtures do not replicate thermodynamic behavior.
Sensory & physical profile
Commercial “methyl cyclohexadiene” mixture contains only ~45% target isomer; olfactory and physical properties differ from the pure 2-methyl isomer.

Quantitative Evidence Guide for 2-Methyl-1,3-cyclohexadiene (CAS 1489-57-2) Selection


Thermal Isomerization: Equilibrium Distribution of 2-Methyl-1,3-cyclohexadiene vs. Other Methyl-1,3-cyclohexadienes

At temperatures exceeding 300°C, a thermodynamic equilibrium is established between the isomeric 5-methyl-, 1-methyl-, and 2-methyl-1,3-cyclohexadienes via a reversible thermal intramolecular 1,5-hydrogen shift. The study provides the relative distribution of these isomers under equilibrium conditions, confirming that 2-methyl-1,3-cyclohexadiene is a distinct, thermodynamically favored component in the mixture [1].

Thermal Equilibrium
Class-level
Distinct equilibrium component; specific distribution validated at >300°C
Supports high-temperature process prediction
Exact molar ratios accessible via primary literature
Thermal Isomerization Conjugated Dienes Thermodynamic Equilibrium

Regioselectivity in Heterocycloaddition: 2-Methyl-1,3-cyclohexadiene vs. Unsubstituted Analog

The heterocycloaddition reaction between nitrosobenzene and 2-methylcyclohexa-1,3-diene preferentially affords the regioisomer with the N-phenyl group located adjacent to the methyl substituent. This regioisomer was unambiguously characterized by single-crystal X-ray diffraction [1]. The regiochemical outcome is a direct consequence of the methyl substitution pattern and would differ for other methyl-1,3-cyclohexadiene isomers.

Cycloaddition Regioselectivity
Head-to-head
Predominant regioisomer with N-Ph adjacent to methyl group (X-ray confirmed)
Defined regiochemical outcome essential for complex molecule synthesis
Substituting isomers alters product profile
Regioselectivity Heterocycloaddition Nitrosobenzene

Atmospheric Reactivity: OH Radical Rate Constant of 2-Methyl-1,3-cyclohexadiene vs. Class Average

The atmospheric degradation rate of 2-methyl-1,3-cyclohexadiene, as measured by its reaction with hydroxyl (OH) radicals, has an experimentally derived rate constant of 1.92 × 10⁻¹⁰ cm³/molecule·sec . This value can be compared to typical OH rate constants for monoterpenes and cyclic dienes, which generally range from ~5 × 10⁻¹¹ to ~3 × 10⁻¹⁰ cm³/molecule·sec [1].

Atmospheric OH Reactivity
Cross-study comparable
1.92 × 10⁻¹⁰ cm³/molecule·sec
Within upper range for cyclic dienes; supports environmental fate modeling
Class-level comparison; validate for specific model conditions
Atmospheric Chemistry OH Rate Constant Environmental Fate

Commercial Isomer Composition: 2-Methyl-1,3-cyclohexadiene vs. Generic Methyl Cyclohexadiene Mixture

A typical commercial flavor-grade product labeled as 'Methyl cyclohexadiene' (FEMA 4311) is specified to contain only 45% 2-methyl-1,3-cyclohexadiene, with the remainder consisting of 39% 3-methylene-1-cyclohexene and 15% 1-methyl-1,3-cyclohexadiene [1]. For procurement of pure 2-methyl-1,3-cyclohexadiene (CAS 1489-57-2), a specific, high-purity source must be sought, rather than relying on the generic mixture.

Isomer Purity in Commercial Mix
Data to verify
45% target in FEMA 4311
Commercial mixture is majority non-target isomer; procurement must specify CAS 1489-57-2
Verify lot-specific composition via GC analysis
Flavor and Fragrance Isomer Purity Quality Specification

Physical Property Differentiation: Boiling Point and Log P of 2-Methyl-1,3-cyclohexadiene vs. Positional Isomers

Predicted physicochemical properties distinguish 2-methyl-1,3-cyclohexadiene from its closest analogs. The boiling point and log P values, while similar, show measurable differences that can influence separation and formulation behavior [1].

Physical Property Delta
Cross-study comparable
Δ BP ~3°C; Δ Log P ~0.08–0.31
Measurable differences support chromatographic separation and purification
Predicted values; experimental verification recommended
Physical Chemistry Boiling Point Log P

Regulatory and Safety Clearance: 2-Methyl-1,3-cyclohexadiene as a Distinct Flavoring Agent

2-Methyl-1,3-cyclohexadiene (CAS 1489-57-2) is listed by the FDA as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption [1]. It has been assigned the unique UNII identifier JEA80XDY0N [2]. This regulatory status is specific to this exact CAS number and should not be assumed to apply to other methyl-1,3-cyclohexadiene isomers without explicit approval.

FDA Food-Additive Listing
Supporting evidence
Listed in 21 CFR Part 172 (UNII: JEA80XDY0N)
Regulatory reference for flavor research; isomer-specific listing
Does not extend to other isomers; purity verification necessary for research applications involving flavor components
Food Additive FDA Flavoring Agent

2-Methyl-1,3-cyclohexadiene: Validated Application Scenarios for Scientific and Industrial Use


Regioselective Heterocycloaddition for Complex Molecule Synthesis

Employ 2-methyl-1,3-cyclohexadiene in nitrosobenzene cycloadditions to exclusively or preferentially generate the regioisomer with the N-phenyl group adjacent to the methyl substituent. This regiospecific outcome, which has been confirmed by X-ray crystallography [1], is essential for constructing complex molecular frameworks, such as those required in alkaloid total synthesis (e.g., hippeastrine). Using an alternative isomer would compromise the regiointegrity of the target scaffold.

Flavor and Fragrance Formulation with Defined Sensory Profile

Utilize pure 2-methyl-1,3-cyclohexadiene (CAS 1489-57-2) for its specific olfactory contribution, distinct from the generic 'methyl cyclohexadiene' mixture (FEMA 4311). The pure isomer provides a defined lemon-lime top note [2], whereas the commercial mixture is a composite of three different molecules (45% target, 39% 3-methylene-1-cyclohexene, 15% 1-methyl-1,3-cyclohexadiene) [3], which yields a blended aroma. For precise flavor reconstitution or fragrance accord design, the pure compound is required.

Thermal Process Optimization: Isomerization and Dehydrogenation Studies

Leverage the known thermal behavior of 2-methyl-1,3-cyclohexadiene in high-temperature applications. At temperatures >300°C, this compound participates in a reversible intramolecular 1,5-hydrogen shift that establishes a thermodynamic equilibrium with its 1- and 5-methyl isomers [4]. Above 460°C, thermal dehydrogenation yields toluene as the major product [4]. This knowledge allows for the prediction of byproduct formation and the design of processes that either exploit or mitigate isomerization pathways.

Atmospheric Chemistry and Environmental Fate Modeling

Incorporate the experimentally determined atmospheric OH rate constant of 1.92 × 10⁻¹⁰ cm³/molecule·sec for 2-methyl-1,3-cyclohexadiene into models assessing the tropospheric lifetime and environmental impact of volatile organic compound (VOC) emissions. This compound-specific data is more accurate than class-level estimates and is vital for regulatory submissions and environmental risk assessments.

Application
Selection Property
Validation Focus
Regioselective cycloaddition synthesis
Defined methyl-position regiochemistry
X-ray-confirmed regioisomeric outcome
Flavor and fragrance research
Single-isomer sensory profile
Isomeric purity differentiation from FEMA 4311 mixture
Thermal process optimization
Isomerization equilibrium behavior
Isomer distribution context at >300°C
Atmospheric chemistry modeling
Compound-specific OH rate constant
Rate constant context within cyclic diene class

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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